![molecular formula C5H4ClN5 B1268220 8-Amino-7-cloro-[1,2,4]triazolo[4,3-c]pirimidina CAS No. 7498-26-2](/img/structure/B1268220.png)

8-Amino-7-cloro-[1,2,4]triazolo[4,3-c]pirimidina

Descripción general

Descripción

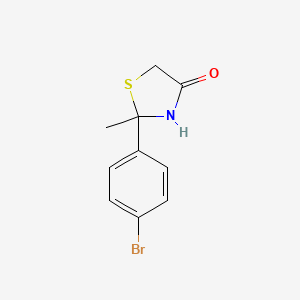

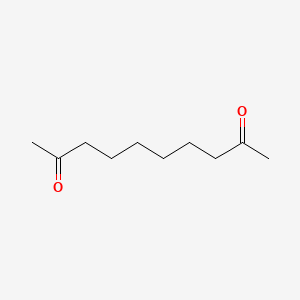

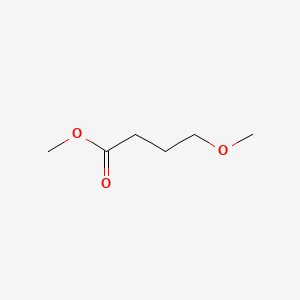

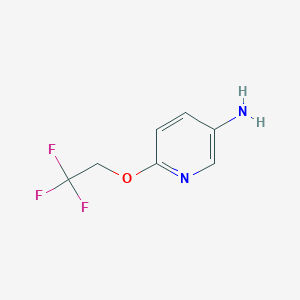

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

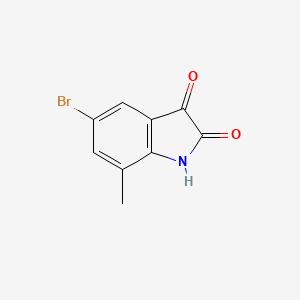

Agentes Antipalúdicos

El compuesto se ha utilizado en el diseño y síntesis de nuevos derivados de 2-(trifluorometil)[1,2,4]triazolo[1,5-a]pirimidina, que han mostrado resultados prometedores como agentes anti-Plasmodium falciparum . Estos compuestos se diseñaron en base al reemplazo bioisostérico de grupos funcionales en los compuestos antimaláricos mefloquina y amodiaquina .

Interacción con proteínas de unión a ácidos grasos

Entre las isoformas de proteínas de unión a ácidos grasos (FABP), FABP4 y FABP5 se han reconocido como posibles dianas terapéuticas para algunos trastornos, como dislipidemia, enfermedad coronaria y diabetes . El compuesto podría interactuar potencialmente con estas proteínas, ofreciendo una nueva vía para la intervención terapéutica .

Actividad antimicrobiana

Los compuestos triazólicos, incluyendo “8-Amino-7-cloro-[1,2,4]triazolo[4,3-c]pirimidina”, se han utilizado en el diseño de nuevas clases de agentes antibacterianos para combatir patógenos multirresistentes . Estos compuestos han mostrado un excelente índice terapéutico y perfil de seguridad .

Actividad antifúngica

El núcleo triazólico está presente en una serie de fármacos antifúngicos como fluconazol, voriconazol . El compuesto podría utilizarse potencialmente en el diseño de nuevos agentes antifúngicos .

Actividad antidepresiva

El núcleo triazólico también está presente en fármacos antidepresivos como trazodona, nefazodona . El compuesto podría utilizarse potencialmente en el diseño de nuevos agentes antidepresivos .

Actividad antihipertensiva

El núcleo triazólico está presente en fármacos antihipertensivos como trapidil . El compuesto podría utilizarse potencialmente en el diseño de nuevos agentes antihipertensivos .

Actividad antiepiléptica

El núcleo triazólico está presente en fármacos antiepilépticos como rufinamida . El compuesto podría utilizarse potencialmente en el diseño de nuevos agentes antiepilépticos .

Actividad sedante-hipnótica

El núcleo triazólico está presente en fármacos sedantes-hipnóticos como estazolam . El compuesto

Safety and Hazards

Mecanismo De Acción

Mode of Action

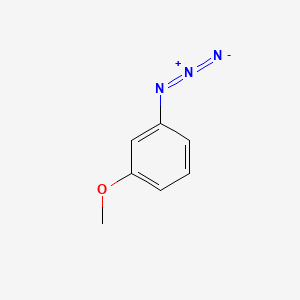

It is known that triazolopyrimidines can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Triazolopyrimidines have been found to display antiproliferative activities against certain cancer cells , suggesting they may affect pathways related to cell proliferation and growth .

Result of Action

Some studies suggest that related compounds can cause cell growth arrest at the G0-G1 stage , indicating potential antiproliferative effects.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity of chemical compounds .

Análisis Bioquímico

Biochemical Properties

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can bind to nucleic acids, potentially interfering with DNA and RNA synthesis .

Cellular Effects

The effects of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can modulate gene expression by binding to transcription factors or directly interacting with DNA . This modulation can result in altered cellular metabolism and changes in the expression of genes involved in critical cellular functions .

Molecular Mechanism

At the molecular level, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity. By binding to the active site of these enzymes, the compound prevents the transfer of phosphate groups, thereby disrupting signaling cascades . Additionally, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can interact with nucleic acids, leading to the inhibition of DNA and RNA polymerases . This interaction can result in the suppression of gene transcription and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

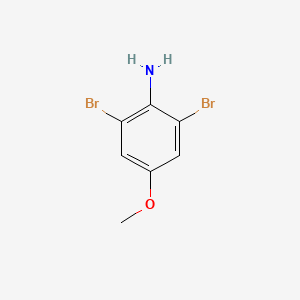

Dosage Effects in Animal Models

The effects of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the compound’s ability to interfere with essential cellular processes at elevated concentrations .

Metabolic Pathways

7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine in specific cellular compartments .

Subcellular Localization

The subcellular localization of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with kinases and other signaling molecules . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine within the cell .

Propiedades

IUPAC Name |

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRMZBCFIRABIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C2=NN=CN21)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324651 | |

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7498-26-2 | |

| Record name | NSC407407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.